molecular formula C17H12F3N3OS B2610856 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034447-87-3

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2610856
CAS RN: 2034447-87-3
M. Wt: 363.36
InChI Key: VLYZXEGDZLMMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, commonly known as TPN-171, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the family of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic disorders.

Scientific Research Applications

Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has been studied for its potential as a bisubstrate inhibitor of Nicotinamide N-methyltransferase (NNMT), a key enzyme involved in the N-methylation of pyridine-containing compounds. The discovery and characterization of such inhibitors are crucial for understanding NNMT's role in physiology and pathophysiology, given its overexpression in various human diseases. The structural analysis of these inhibitors provides insights into developing more potent and selective NNMT inhibitors, which are valuable chemical tools for biological and therapeutic hypothesis testing (Babault et al., 2018).

Assay Development for NNMT Substrates and Inhibitors

The development of assays to characterize substrates and inhibitors of NNMT is another significant application. Such assays enable rapid and efficient analysis of NNMT-mediated methylation for a range of pyridine-based substrates, facilitating the exploration of substrate diversity and the identification of small molecule inhibitors. This research contributes to a deeper understanding of NNMT's substrate recognition and the potential for developing targeted inhibitors (van Haren et al., 2016).

Understanding NNMT's Biochemical Properties and Individual Variation

Investigating the biochemical properties and individual variation of NNMT activity in human liver provides insights into the enzyme's role in metabolizing nicotinamide, pyridine, and related compounds. This research underscores the importance of NNMT in drug and xenobiotic metabolism, potentially linking individual differences in NNMT activity to variations in drug toxicity and therapeutic efficacy. Such studies lay the groundwork for personalized medicine approaches based on NNMT activity profiles (Rini et al., 1990).

Role in Disease and Potential Therapeutic Targets

Exploring the role of NNMT in diseases such as cancer, neurodegenerative disorders, and metabolic diseases has been a significant area of research. Understanding how NNMT influences epigenetic states and energy metabolism through its activity can reveal novel therapeutic targets. Inhibitors of NNMT, designed based on detailed kinetic and structural analyses, may offer new avenues for treatment, highlighting the enzyme's potential as a drug target (Loring & Thompson, 2018).

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYZXEGDZLMMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

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